molecular formula C12H19N B8333617 2-Phenyl-4-methylpentylamine

2-Phenyl-4-methylpentylamine

Cat. No.: B8333617
M. Wt: 177.29 g/mol
InChI Key: FNKNBIZNUAOZNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Based on general chemical principles, 2-Phenyl-4-methylpentylamine is a primary amine featuring a phenyl group at the second carbon and a methyl-substituted pentyl chain. The comparison below focuses on structurally similar compounds from the evidence to infer properties and trends.

Properties

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

4-methyl-2-phenylpentan-1-amine

InChI

InChI=1S/C12H19N/c1-10(2)8-12(9-13)11-6-4-3-5-7-11/h3-7,10,12H,8-9,13H2,1-2H3

InChI Key

FNKNBIZNUAOZNW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CN)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compounds in and share partial structural motifs with 2-Phenyl-4-methylpentylamine, such as aromatic rings (phenyl, pyridinyl, chlorophenyl) and branched alkyl chains. Key differences include:

  • Functional groups: compounds are pentanamide derivatives with sulfamoyl and isoindolinone groups, while describes an oxazole-containing methanamine with a chlorophenyl substituent. In contrast, this compound is a simpler primary amine without sulfonamide or heterocyclic moieties.
  • The phenyl group in this compound may confer lipophilicity, influencing solubility and membrane permeability .
Key Observations:

Molecular Weight and Complexity: The compounds are significantly larger (493.53 g/mol) due to sulfamoyl and isoindolinone groups, whereas the oxazole derivative in is smaller (C10H9ClN2O). This compound (estimated formula: C12H19N) would likely have a lower molecular weight (~177.3 g/mol), enhancing bioavailability compared to bulkier analogs.

Synthetic Efficiency : The pentanamide derivatives in show moderate yields (83%) and purity (76%), suggesting challenges in purification or side reactions during sulfonamide formation. Simpler amines like this compound may achieve higher yields with optimized protocols.

Elemental Composition : Nitrogen and sulfur content in compounds (14.32% N, 6.69% S) reflects their sulfonamide and heterocyclic components. In contrast, this compound would have higher C/H ratios due to its hydrocarbon-rich structure.

Functional Implications

  • Bioactivity : Sulfamoyl groups () are associated with enzyme inhibition (e.g., carbonic anhydrase), while oxazole rings () are common in antimicrobial agents. The primary amine in this compound could serve as a building block for neurotransmitter analogs or covalent inhibitors.
  • Solubility and Stability : The polar sulfonamide and amide groups in improve aqueous solubility but may reduce membrane permeability. The chlorophenyl-oxazole compound () likely exhibits moderate solubility due to its aromatic and heterocyclic nature. This compound, being less polar, may require formulation adjustments for biomedical use.

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